(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains several functional groups, including an ethyl group, a carbonyl group, an imino group, a methoxy group, and a benzo[d]thiazol group. It also contains a 5,6-dihydro-1,4-dioxine ring, which is a six-membered ring with two oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carbonyl and imino groups, for example, are often reactive and could participate in various addition or substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Reactivity
Research has demonstrated various methods for synthesizing related thiazole derivatives, which have shown significant versatility in chemical reactions. For example, Mohamed (2014) detailed a convenient synthesis process for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the compound's potential in forming a wide array of structurally diverse molecules through reactions with different arylidinemalononitrile derivatives (Mohamed, 2014). This versatility is crucial for developing compounds with tailored properties for various applications.
Antimicrobial Activity
Wardkhan et al. (2008) explored the antimicrobial activities of new thiazole and fused thiazole derivatives, demonstrating their potential in combating bacterial and fungal pathogens. The study highlighted the synthesis of compounds with significant in vitro antimicrobial activity against a range of microorganisms, including Escherichia coli and Xanthomonas citri (Wardkhan et al., 2008). Such findings indicate the promise of thiazole derivatives in developing new antimicrobial agents.
Catalytic Applications
Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. The study underscores the compound's potential in catalysis, emphasizing its high catalytic activity, stability, and reusability (Ghorbanloo & Alamooti, 2017).
Antioxidative Properties
Makkar and Chakraborty (2018) isolated a highly oxygenated antioxidative 2H-chromen derivative from the red seaweed Gracilaria opuntia, highlighting its significant antioxidative activity and potential anti-inflammatory properties by inhibiting pro-inflammatory enzymes. This research points to the broader applicability of related compounds in antioxidative and anti-inflammatory contexts (Makkar & Chakraborty, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-3-24-15(20)9-19-12-5-4-11(22-2)8-14(12)26-17(19)18-16(21)13-10-23-6-7-25-13/h4-5,8,10H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYGVRIMBFOMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=COCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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